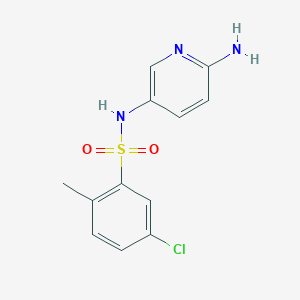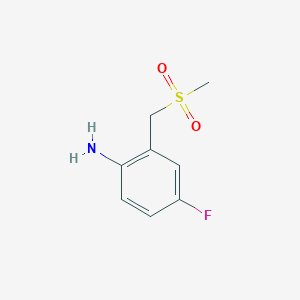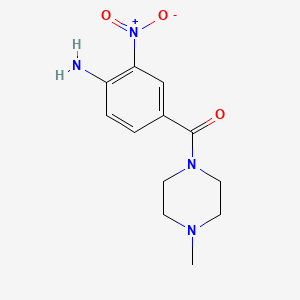
2-(5-Bromothiophen-2-yl)morpholine
Overview
Description
2-(5-Bromothiophen-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It features a bromine atom attached to the thiophene ring, which is further connected to a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)morpholine typically involves the reaction of 5-bromothiophene with morpholine under specific conditions. One common method is the nucleophilic substitution reaction, where 5-bromothiophene reacts with morpholine in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and safety considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromothiophen-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown potential as a bioactive molecule in biological studies.
Medicine: Research has indicated its possible use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
2-(5-Bromothiophen-2-yl)morpholine can be compared with other similar compounds, such as 2-(5-chlorothiophen-2-yl)morpholine and 2-(5-iodothiophen-2-yl)morpholine. These compounds share structural similarities but differ in the halogen atom attached to the thiophene ring. The presence of different halogens can influence the reactivity and biological activity of the compounds.
Comparison with Similar Compounds
2-(5-chlorothiophen-2-yl)morpholine
2-(5-iodothiophen-2-yl)morpholine
2-(5-fluorothiophen-2-yl)morpholine
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEVHYHKVJMLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)








